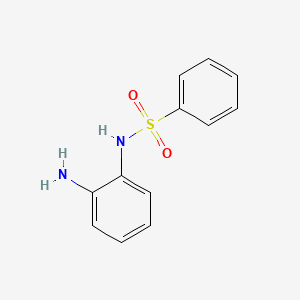
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Potential
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide and related compounds have been explored for their potential in various pharmacological and chemical research applications. The synthesis techniques and biological evaluations of these compounds contribute significantly to understanding their potential uses in medicinal chemistry and drug discovery.
Synthesis Techniques : The compound's synthesis involves novel approaches utilizing alpha-nitro ketone intermediates as both electrophiles and nucleophiles, leading to the formation of structurally complex molecules. These synthesis methods provide valuable insights into the chemical properties and reactivity of nitrobenzamide derivatives, which are crucial for developing new pharmacological agents (Zhang, Tomizawa, & Casida, 2004).
Antimycobacterial Activity : Nitrobenzamide derivatives have shown considerable in vitro antitubercular activity, highlighting their potential as antimycobacterial agents. The study of these compounds' structure-activity relationships can lead to the development of new therapeutics for treating tuberculosis (Wang et al., 2019).
Anticancer and Antimicrobial Agents : The chemical versatility of nitrobenzamide derivatives allows for their exploration as candidates for anticancer and antimicrobial therapies. The synthesis and molecular docking studies of new compounds have revealed promising results against cancer cell lines and pathogenic strains, suggesting their potential application in cancer treatment and infection control (Katariya, Vennapu, & Shah, 2021).
Chemical Properties and Reactions : Understanding the chemical properties and reactions of nitrobenzamide derivatives is crucial for their application in synthetic chemistry and material science. Studies focusing on the reductive chemistry and electrophysiological effects of these compounds provide valuable information on their reactivity and potential uses in developing new materials and pharmaceuticals (Palmer et al., 1995).
作用機序
The mode of action of such compounds often involves binding to their targets, leading to changes in the targets’ functions. This can result in alterations in various biochemical pathways, leading to different downstream effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, lipophilicity, and molecular size can influence its ADME properties .
The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways it affects. These effects can range from changes in gene expression and cellular signaling to alterations in cell growth and survival .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s stability or its ability to interact with its targets .
特性
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-2-3-14(9-17(12)23(26)27)19(25)21-10-13-8-18(24)22(11-13)16-6-4-15(20)5-7-16/h2-7,9,13H,8,10-11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCVRHQHDCDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
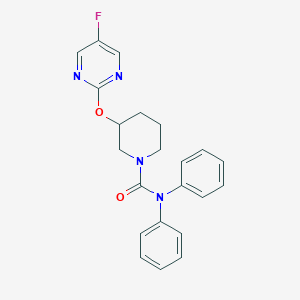

![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)
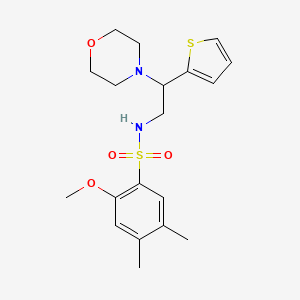
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2372954.png)
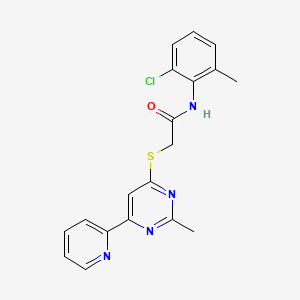

![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)

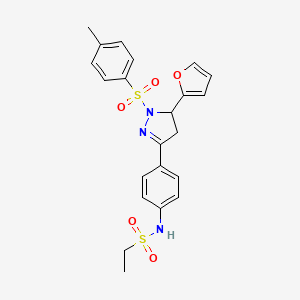

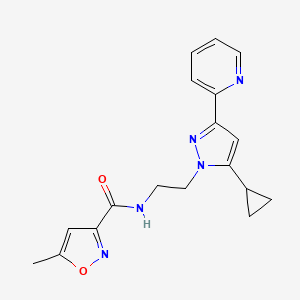
![N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B2372966.png)
